molecular formula C21H15N7O2S2 B492771 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 690960-17-9

2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B492771
CAS No.: 690960-17-9
M. Wt: 461.5g/mol
InChI Key: VOVIREMRKFDXMP-UHFFFAOYSA-N
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Description

2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the thiadiazole moiety and the final acetamide linkage. Common reagents used in these reactions include hydrazine, phenyl isothiocyanate, and acetic anhydride, under conditions such as refluxing in organic solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the heterocyclic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic cores.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cell signaling and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

690960-17-9

Molecular Formula

C21H15N7O2S2

Molecular Weight

461.5g/mol

IUPAC Name

2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C21H15N7O2S2/c29-16(23-20-24-17(27-32-20)13-7-3-1-4-8-13)12-31-21-25-18-15(11-22-26-18)19(30)28(21)14-9-5-2-6-10-14/h1-11H,12H2,(H,22,26)(H,23,24,27,29)

InChI Key

VOVIREMRKFDXMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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